N-(4-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
CAS No.: 1115998-97-4
Cat. No.: VC7376903
Molecular Formula: C25H28N4O3
Molecular Weight: 432.524
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115998-97-4 |
|---|---|
| Molecular Formula | C25H28N4O3 |
| Molecular Weight | 432.524 |
| IUPAC Name | N-[(4-ethoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C25H28N4O3/c1-2-31-21-10-8-19(9-11-21)17-26-25(30)20-12-14-29(15-13-20)23-16-24(28-18-27-23)32-22-6-4-3-5-7-22/h3-11,16,18,20H,2,12-15,17H2,1H3,(H,26,30) |
| Standard InChI Key | FGOLZZFHHYRVRA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Introduction
N-(4-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C25H28N4O3 and a molecular weight of 432.5 g/mol. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological activities. The compound's structure includes a piperidine ring linked to a pyrimidine moiety through a phenoxyl group and an ethoxybenzyl group attached to the nitrogen atom of the piperidine ring.
Synthesis and Preparation
The synthesis of N-(4-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. These may include the formation of the pyrimidine ring, attachment of the phenoxyl group, and subsequent coupling with the piperidine moiety. Detailed synthesis protocols are not readily available in the public domain but would likely involve standard organic chemistry techniques such as nucleophilic substitution and coupling reactions.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N-(4-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | C25H28N4O3 | 432.5 | 1115998-97-4 |
| N-(4-ethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide | C27H32N4O3 | 460.58 | 1116045-21-6 |
| N-(3-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | C25H28N4O3 | 432.5 | 1115923-08-4 |
These compounds share similar structures but differ in their substituents, which can significantly affect their biological activities and chemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume